molecular formula C9H16O2 B017875 Ethyl 5-methylhex-2-enoate CAS No. 34993-63-0

Ethyl 5-methylhex-2-enoate

Cat. No.: B017875
CAS No.: 34993-63-0
M. Wt: 156.22 g/mol
InChI Key: XBRGZVMBYLXWTE-FNORWQNLSA-N
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Description

PD 150606 is a selective, cell-permeable, non-peptide calpain inhibitor. It is known for its neuroprotective properties and its ability to inhibit both μ-calpains and m-calpains with high specificity. The compound has been widely used in scientific research due to its effectiveness in inhibiting calpain activity, which plays a crucial role in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

PD 150606 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-iodobenzaldehyde with thiourea to form 4-iodophenylthiourea. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield 3-(4-iodophenyl)-2-mercapto-(Z)-2-propenoic acid, which is PD 150606 .

Industrial Production Methods

While specific industrial production methods for PD 150606 are not widely documented, the compound is generally produced in research laboratories using the synthetic route mentioned above. The production involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

PD 150606 primarily undergoes substitution reactions due to the presence of the iodine atom on the phenyl ring. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

Major Products

Scientific Research Applications

PD 150606 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the inhibition of calpain activity and its effects on various biochemical pathways.

    Biology: Employed in cell culture studies to investigate the role of calpains in cellular processes such as apoptosis, cell migration, and signal transduction.

    Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases, ischemic injuries, and other conditions where calpain activity is implicated.

    Industry: Utilized in the development of calpain inhibitors for pharmaceutical research and drug development .

Mechanism of Action

PD 150606 exerts its effects by selectively inhibiting calpain activity. It binds to the calcium-binding sites of calpain, preventing the enzyme from undergoing the conformational changes necessary for its activation. This inhibition is non-competitive with respect to the substrate, meaning that PD 150606 does not compete with the substrate for binding to the active site of calpain .

Comparison with Similar Compounds

PD 150606 is unique among calpain inhibitors due to its high specificity and cell permeability. Similar compounds include:

PD 150606 stands out due to its non-peptide nature, high specificity for calpains, and neuroprotective properties, making it a valuable tool in scientific research .

Properties

IUPAC Name

ethyl (E)-5-methylhex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRGZVMBYLXWTE-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2351-89-5
Record name Ethyl 5-methylhex-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methylhex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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